Superior Potency and Cancer Selectivity of ACA-28 vs. Parent Compound ACA
ACA-28 demonstrates enhanced anti-melanoma potency and improved selectivity compared to its parent compound, 1'-acetoxychavicol acetate (ACA). While both compounds inhibit melanoma cell growth, ACA-28 exhibits a significantly larger therapeutic window, as evidenced by its reduced effect on normal melanocytes at the same inhibitory concentration [1].
| Evidence Dimension | Growth inhibition potency and selectivity |
|---|---|
| Target Compound Data | ACA-28 more potently inhibited melanoma cell growth; NHEM growth less affected |
| Comparator Or Baseline | Parent compound 1'-acetoxychavicol acetate (ACA) |
| Quantified Difference | Greater potency against melanoma cells; improved selectivity for cancer cells over normal cells |
| Conditions | Human melanoma cell lines and normal human epidermal melanocytes (NHEM) in vitro |
Why This Matters
This direct comparison validates ACA-28 as a structurally optimized analog with superior therapeutic index, essential for studies requiring cancer-specific ERK modulation.
- [1] Satoh R, et al. Identification of ACA-28, a 1'-acetoxychavicol acetate analogue compound, as a novel modulator of ERK MAPK signaling, which preferentially kills human melanoma cells. Genes Cells. 2017;22(7):608-618. doi:10.1111/gtc.12499 View Source
